Taplucainium Chloride

visceral hypersensitivity Irritable Bowel Syndrome charged sodium channel blocker

Taplucainium Chloride is a permanently charged CSCB (nocion) that enters nociceptors exclusively via open large pore channels (P2X, TRPV1, TRPA1, TRPM), enabling selective inhibition of activated sensory neurons while sparing quiescent tissue. This mechanism delivers targeted local analgesia without the systemic toxicity of neutral anesthetics like lidocaine. Ideal for preclinical visceral pain and IBS models.

Molecular Formula C23H31ClN2O
Molecular Weight 387.0 g/mol
CAS No. 2489565-37-7
Cat. No. B12391657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaplucainium Chloride
CAS2489565-37-7
Molecular FormulaC23H31ClN2O
Molecular Weight387.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-]
InChIInChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H
InChIKeyLKGJDWZDLANXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taplucainium Chloride (CAS 2489565-37-7): Charged Sodium Channel Blocker for Selective Nociceptor Silencing in Chronic Cough and Pain Research


Taplucainium Chloride (CAS 2489565-37-7), also known by its research code NTX-1175 and formulation designations NOC-100/NOC-110, is a proprietary small-molecule charged sodium channel blocker (CSCB) classified within the novel "nocion" family [1]. Unlike neutral or permanently uncharged sodium channel blockers that diffuse passively across cell membranes, Taplucainium Chloride bears a permanent positive charge that restricts membrane permeability except through open large pore channels (LPCs) such as P2X, TRPV1, TRPA1, and TRPM family members [2]. This physicochemical property enables selective entry into activated or inflamed nociceptors while sparing quiescent sensory neurons and non-neuronal tissues, thereby minimizing off-target effects and systemic exposure [3]. The compound is formulated as a dry powder for inhalation and is currently being evaluated in the Phase 2b ASPIRE clinical trial (NCT06504446) for refractory or unexplained chronic cough (rCC/uCC) [4].

Why Taplucainium Chloride Cannot Be Substituted by Conventional Sodium Channel Blockers or Other Investigational Cough Agents


Conventional sodium channel blockers (e.g., lidocaine, bupivacaine, mexiletine) are uncharged at physiological pH and distribute indiscriminately via passive diffusion, resulting in systemic exposure, dose-limiting cardiovascular and CNS toxicities, and inability to achieve local therapeutic concentrations in airway nociceptors without adverse effects . Investigational cough therapies such as P2X3 antagonists (e.g., gefapixant, eliapixant) target a single upstream receptor type, whereas Taplucainium Chloride acts downstream at sodium channels after entering through multiple LPC types, conferring broader access to activated nociceptors regardless of the specific initiating trigger [1]. Substitution of Taplucainium Chloride with any of these alternatives would fundamentally alter the therapeutic profile: the charged moiety and LPC-dependent access mechanism are essential for local action, minimal systemic exposure, and the ability to silence nociceptors activated by diverse inflammatory or irritant stimuli [2].

Taplucainium Chloride Differentiation Evidence: Quantitative Comparisons vs. Alternatives in Pain and Cough Models


Colonic Hypersensitivity Normalization: Dose-Response Efficacy in Visceral Pain Model

In a rat model of acute colonic hypersensitivity induced by 0.6% acetic acid enema, intracolonic administration of Taplucainium Chloride (NTX-1175) produced dose-dependent normalization of visceral sensitivity as measured by abdominal contractions during colorectal distension [1]. At the highest dose tested (50 mg/kg i.c.), the compound significantly attenuated AA-induced hypersensitivity at both 40 mmHg and 60 mmHg distension pressures compared to vehicle-treated AA controls [1]. Notably, pharmacokinetic analysis revealed approximately 7,300-fold higher drug concentration in colonic tissue compared to plasma (83,700±33,000 ng/g vs. 11.5±1.2 ng/mL, p<0.01), demonstrating the charged molecule's ability to achieve high local tissue exposure with minimal systemic distribution—a property unattainable with conventional neutral local anesthetics [1].

visceral hypersensitivity Irritable Bowel Syndrome charged sodium channel blocker

Mechanism-Based Selectivity: LPC-Dependent Access vs. Passive Diffusion of Neutral Sodium Channel Blockers

Taplucainium Chloride is a permanently charged sodium channel blocker that cannot cross cell membranes via passive diffusion; it requires open large pore channels (LPCs) including P2X, TRPV1, TRPA1, and TRPM family members to enter cells [1]. This physicochemical property confers activity-dependent selectivity—the compound enters only nociceptors that are activated or inflamed (LPCs open), while sparing quiescent sensory neurons and non-neuronal tissues [1]. In contrast, conventional sodium channel blockers such as lidocaine and bupivacaine are uncharged at physiological pH, diffuse passively across all cell membranes, and inhibit sodium channels in both activated and resting neurons as well as cardiac and CNS tissues, leading to systemic toxicity and off-target effects at therapeutic concentrations .

sodium channel blocker nociceptor selectivity charged molecule

In Vitro Sodium Channel Inhibition: Concentration-Dependent Blockade

Taplucainium Chloride demonstrates concentration-dependent inhibition of sodium channels, exhibiting 70-95% blockade at 10 μM . While direct IC50 comparisons against specific sodium channel subtypes (e.g., Nav1.7, Nav1.8) are not available in the current literature, this inhibition range provides a benchmark for researchers selecting sodium channel blockers for in vitro studies. The compound's in vitro activity, combined with its unique charged nature and LPC-dependent access mechanism, distinguishes it from conventional neutral sodium channel blockers that may show similar or greater potency in isolated channel assays but lack the in vivo selectivity profile conferred by the permanent charge [1].

sodium channel inhibition analgesic in vitro pharmacology

Clinical Development Positioning: Inhaled Dry Powder Formulation vs. Systemic Investigational Therapies

Taplucainium Chloride is formulated as a dry powder for inhalation (NOC-110) and is currently being evaluated in the Phase 2b ASPIRE trial (NCT06504446) at three dose levels: 1 mg, 3 mg, and 6 mg administered once daily for 28 days in adults with refractory or unexplained chronic cough [1]. The trial is enrolling approximately 325 patients across sites in the U.S., Canada, the U.K., and Europe, with topline results expected in mid-2026 [2]. This inhaled, locally acting delivery approach contrasts with other investigational cough therapies such as P2X3 antagonists (e.g., gefapixant, eliapixant, camlipixant), which are administered systemically and carry risks of taste disturbance and other off-target effects due to systemic P2X3 receptor blockade [3]. Prior clinical studies with Taplucainium have demonstrated a favorable adverse event profile with rapid onset of cough-silencing effects [4].

chronic cough dry powder inhalation Phase 2b clinical trial

Structural and Physicochemical Differentiation: Permanent Positive Charge

Taplucainium Chloride is characterized by a quaternary azepanium scaffold bearing a permanent positive charge (azepan-1-ium moiety) linked to a 2,6-dimethylphenylacetamide group, with molecular formula C23H31ClN2O and molecular weight 386.96 g/mol [1]. The permanent cationic charge fundamentally differentiates Taplucainium Chloride from tertiary amine-based local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) that exist predominantly in uncharged form at physiological pH and rely on pH-dependent equilibria for membrane permeation and channel access from the intracellular side . In contrast, the permanent charge of Taplucainium Chloride renders it membrane-impermeant except via open large pore channels, enabling extracellular-to-intracellular access specifically in activated nociceptors and promoting local tissue retention with minimal systemic redistribution [2].

charged sodium channel blocker azepanium scaffold local retention

Recommended Research and Industrial Applications for Taplucainium Chloride Based on Current Evidence


Visceral Pain and IBS Preclinical Research Requiring Local Nociceptor Silencing

Based on the dose-dependent efficacy demonstrated in the rat colonic hypersensitivity model (50 mg/kg i.c. normalizing AA-induced visceral sensitivity with a colonic:plasma concentration ratio of approximately 7,300:1) [1], Taplucainium Chloride is particularly well-suited for preclinical studies of visceral pain, irritable bowel syndrome (IBS), and other disorders of gut-brain interaction where peripheral nociceptor hyperexcitability is a central mechanism. The compound's local tissue retention profile enables researchers to study the effects of selective nociceptor silencing on visceral hypersensitivity without the confounding influence of systemic sodium channel blockade or CNS-mediated analgesia. Intracolonic or enema-based administration routes are appropriate for gastrointestinal applications.

Chronic Cough and Airway Nociceptor Pharmacology Studies

The ongoing Phase 2b ASPIRE trial (NCT06504446) evaluating inhaled Taplucainium Chloride dry powder (1 mg, 3 mg, 6 mg once daily) in refractory or unexplained chronic cough establishes this compound as a leading investigational agent for studying airway sensory neuron biology and antitussive pharmacology [2]. The inhaled local delivery approach, combined with LPC-dependent nociceptor entry (via P2X, TRPV1, TRPA1, TRPM channels), makes Taplucainium Chloride an ideal tool for researchers investigating peripheral mechanisms of cough initiation, the role of airway nociceptors in respiratory reflex control, and the development of locally acting antitussive therapies that minimize systemic exposure [3].

Activity-Dependent Sodium Channel Blockade in Peripheral Sensory Neuron Studies

The permanently charged nature of Taplucainium Chloride and its requirement for open large pore channels to gain cellular access position it as a unique pharmacological tool for studies requiring selective inhibition of activated or inflamed sensory neurons [4]. Researchers investigating the role of activity-dependent sodium channel blockade in neurogenic inflammation, itch, or pain can leverage the compound's inability to enter quiescent neurons to dissect the contributions of tonically active vs. phasically activated nociceptor populations. This selectivity is not achievable with conventional neutral sodium channel blockers that enter all cells indiscriminately .

Comparative Sodium Channel Pharmacology and CSCB Platform Research

Taplucainium Chloride represents the lead clinical candidate in the charged sodium channel blocker (CSCB) platform, also termed "nocions" [5]. Pharmaceutical researchers, medicinal chemists, and ion channel pharmacologists investigating structure-activity relationships for permanently charged sodium channel blockers can use Taplucainium Chloride as a reference standard for benchmarking novel CSCB analogs. The compound's well-characterized in vitro activity (70-95% sodium channel inhibition at 10 μM), established in vivo efficacy in visceral pain models, and clinical-stage validation in chronic cough provide a robust comparator for evaluating next-generation CSCB candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taplucainium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.